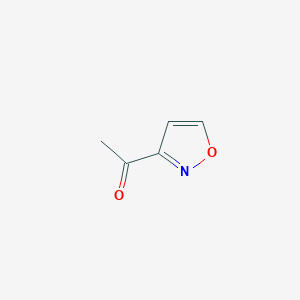

1-(Isoxazol-3-yl)ethanone

Descripción

Significance of Isoxazole (B147169) Core in Chemical Synthesis and Drug Discovery

The isoxazole nucleus is of immense importance due to its presence in a wide array of biologically active compounds and its versatility as a synthetic intermediate. nih.govresearchgate.net This five-membered aromatic heterocycle, with its 1,2-arrangement of nitrogen and oxygen atoms, imparts unique electronic and steric characteristics to molecules. chemenu.com The isoxazole ring system serves as a flexible framework for constructing new therapeutic agents. kuey.net

The development of new synthetic strategies for isoxazole derivatives is a continuous focus of research. nih.govnih.gov Methodologies such as 1,3-dipolar cycloaddition reactions, transition metal-catalyzed cycloadditions, and condensations of β-dicarbonyl compounds with hydroxylamine (B1172632) are commonly employed to construct the isoxazole ring. researchgate.netresearchgate.netedu.krd These synthetic advancements have not only improved the efficiency of obtaining isoxazole derivatives but have also enabled the creation of more complex and bioactive molecules. nih.govrsc.orgrsc.org

In the realm of drug discovery, the isoxazole scaffold is a key component in numerous pharmaceutical agents. rsc.orgsymc.edu.cn Its presence can enhance a molecule's pharmacokinetic profile, increase efficacy, and reduce toxicity. symc.edu.cn The structural features of isoxazole allow for various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets like enzymes and receptors. chemenu.comedu.krdsymc.edu.cn Consequently, isoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. kuey.netnih.govrsc.orgrsc.org

Research Context of Acetyl-substituted Isoxazoles

Within the broader class of isoxazole-containing compounds, acetyl-substituted isoxazoles represent a significant area of investigation. The acetyl group, with its reactive carbonyl functionality, serves as a versatile handle for further chemical modifications. This allows for the synthesis of a diverse library of derivatives from a common acetyl-isoxazole precursor.

The 3,5-dimethylisoxazole (B1293586) moiety, a close relative of acetyl-isoxazoles, has been identified as a novel bioisostere for acetyl-lysine, enabling it to interact with bromodomains, a class of proteins involved in epigenetic regulation. acs.org This discovery highlights the potential of acetyl-isoxazole-like structures to mimic biological functional groups and modulate protein-protein interactions. Further research into isoxazole-containing amino acids has shown their ability to act as acetyl-lysine mimics, displacing peptides from bromodomains. nih.gov

The synthesis and chemical reactivity of various acetyl-substituted isoxazoles are actively being explored. For instance, processes for the preparation of compounds like 1-[5-(3-chloro-phenyl)-isoxazol-3-yl]-ethanone have been developed and optimized. google.com The ketone functionality in these molecules can undergo a range of chemical reactions, including nucleophilic addition and condensation reactions, providing access to a wide variety of derivative structures. smolecule.com The study of these reactions is crucial for expanding the chemical space accessible from acetyl-isoxazole building blocks.

Chemical Profile of 1-(Isoxazol-3-yl)ethanone

| Property | Value |

| CAS Number | 88511-37-9 |

| Molecular Formula | C5H5NO2 |

| Molecular Weight | 111.1 g/mol |

| IUPAC Name | 1-(1,2-oxazol-3-yl)ethan-1-one |

| Synonyms | This compound |

This data is compiled from multiple sources. chemenu.comchemsrc.comcymitquimica.comfluorochem.co.ukbldpharm.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(1,2-oxazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4(7)5-2-3-8-6-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKISYMYDQIWNBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NOC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612663 | |

| Record name | 1-(1,2-Oxazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88511-37-9 | |

| Record name | 1-(1,2-Oxazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,2-oxazol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Isoxazol 3 Yl Ethanone and Its Derivatives

Direct Synthetic Routes to 1-(Isoxazol-3-yl)ethanone Analogues

Direct synthetic routes to this compound and its derivatives often involve the construction of the isoxazole (B147169) ring from acyclic precursors that already contain or can be readily converted to the desired ethanone (B97240) side chain. These methods are valued for their efficiency and atom economy.

Cyclization Reactions with Hydroxylamine (B1172632) and 1,3-Dielectrophiles

A classical and widely employed method for the synthesis of isoxazoles involves the condensation reaction between hydroxylamine and a 1,3-dicarbonyl compound or its synthetic equivalent. youtube.com This approach is particularly relevant for the synthesis of this compound derivatives when the 1,3-dielectrophile is a β-diketone bearing a terminal methyl ketone group.

The reaction proceeds through the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic isoxazole ring. youtube.com The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on the 1,3-dielectrophile. For instance, the reaction of β-diketones with hydroxylamine in the presence of an ionic liquid, such as [BMIM]X, can lead to the formation of 3,5-disubstituted isoxazoles in excellent yields. nih.gov

Table 1: Examples of Cyclization Reactions for Isoxazole Synthesis

| 1,3-Dielectrophile | Reagent | Conditions | Product | Yield |

| β-Diketone | Hydroxylamine | [BMIM]X | 3,5-Disubstituted isoxazole | Excellent |

| α,β-Unsaturated Ketone | N-hydroxyl-4-toluenesulfonamide | Mild conditions | 3,5-Disubstituted isoxazole | Good |

| 1,3-Bis(het)arylmonothio-1,3-diketones | Sodium azide (B81097) | IBX (catalyst), room temp. | 3,5-Bis(het)arylisoxazoles | High |

This table presents a selection of cyclization reactions used for the synthesis of isoxazole derivatives, highlighting the diversity of starting materials and reaction conditions.

Another variation of this methodology utilizes α,β-unsaturated carbonyl compounds as the 1,3-dielectrophilic partner. The reaction of these substrates with N-hydroxyl-4-toluenesulfonamide under mild conditions provides a regioselective route to 3,5-disubstituted isoxazoles. organic-chemistry.org Similarly, 1,3-bis(het)arylmonothio-1,3-diketones react with sodium azide in the presence of IBX as a catalyst to furnish 3,5-bis(het)arylisoxazoles in high yields at room temperature. organic-chemistry.org

Acylation Strategies on Isoxazole Precursors

The direct acylation of a pre-formed isoxazole ring presents an alternative strategy for the synthesis of this compound derivatives. This approach is contingent on the availability of suitable isoxazole starting materials and the ability to control the regioselectivity of the acylation reaction.

While Friedel-Crafts acylation is a common method for introducing acyl groups onto aromatic rings, its application to isoxazoles can be complicated by the electron-deficient nature of the ring and potential side reactions. However, acylation of 1,4-dilithiooximes with amides like DMF, followed by acid-catalyzed cyclization and dehydration, has been reported as an efficient method for producing isoxazoles. ijpca.org This method could potentially be adapted for the synthesis of this compound by using an appropriate acylating agent.

Advanced Synthetic Approaches to Isoxazole-Containing Ethanone Systems

Modern synthetic chemistry has introduced a variety of advanced methodologies for the construction of isoxazole rings, offering greater control over regioselectivity and functional group tolerance. These approaches are instrumental in the synthesis of complex this compound systems.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Formation

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne is one of the most powerful and versatile methods for the synthesis of isoxazoles. nih.govresearchgate.net This reaction is a [3+2] cycloaddition that forms the five-membered isoxazole ring in a single, often highly regioselective, step. nih.gov

Nitrile oxides are typically generated in situ from the dehydration of aldoximes or the dehydrohalogenation of hydroximoyl chlorides. researchgate.netnih.gov The choice of the alkyne component determines the substituent at the 5-position of the isoxazole ring. To synthesize this compound derivatives, an alkyne bearing an acetyl group or a precursor that can be readily converted to an acetyl group would be required.

Recent advancements in this area include the development of mechanochemical 1,3-dipolar cycloadditions under solvent-free conditions, which offer environmental benefits. nih.gov For example, the reaction of terminal alkynes with hydroxyimidoyl chlorides can be carried out using a planetary ball-mill, with or without a Cu/Al2O3 catalyst, to afford 3,5-isoxazoles in good to excellent yields. nih.gov

Transition Metal-Catalyzed Transformations for Isoxazole Synthesis

Transition metal catalysis has emerged as a powerful tool for the synthesis of isoxazoles, enabling novel reaction pathways and providing access to a wider range of substituted derivatives. rsc.orgresearchgate.net These methods often involve the activation of C-H bonds, C-X bonds, or π-systems, facilitating the formation of the isoxazole ring.

Copper-catalyzed reactions are particularly prominent in isoxazole synthesis. For instance, a copper-catalyzed [3+2] cycloaddition of alkynes with nitrile oxides generated in situ from the coupling of a copper carbene and a nitroso radical provides a highly regioselective one-step synthesis of isoxazoles. organic-chemistry.org Another example is the CuCl-mediated intramolecular cyclization of oximes derived from propargylamines, which offers a route to isoxazoles with broad functional group compatibility. organic-chemistry.org

Palladium-catalyzed reactions have also been employed in the synthesis of functionalized isoxazoles. A palladium-catalyzed cascade annulation/allylation of alkynyl oxime ethers with allyl halides provides a convenient method for the synthesis of these heterocycles. organic-chemistry.org Furthermore, gold catalysts, such as AuCl3, have been shown to effectively catalyze the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles under mild conditions. organic-chemistry.org

Table 2: Transition Metal-Catalyzed Syntheses of Isoxazoles

| Catalyst | Reactants | Key Transformation | Product |

| Copper | Alkynes, Copper carbene, Nitroso radical | [3+2] Cycloaddition | Isoxazoles |

| Copper (CuCl) | Propargylamine-derived oximes | Intramolecular cyclization | Isoxazoles |

| Palladium | Alkynyl oxime ethers, Allyl halides | Cascade annulation/allylation | Functionalized isoxazoles |

| Gold (AuCl3) | α,β-Acetylenic oximes | Cycloisomerization | Substituted isoxazoles |

This table summarizes various transition metal-catalyzed approaches for the synthesis of isoxazole derivatives, highlighting the diversity of catalysts and reaction types.

Metal-Free Synthetic Methodologies for Isoxazole Construction

In recent years, there has been a growing interest in the development of metal-free synthetic methods for the construction of isoxazoles, driven by the desire to avoid the cost, toxicity, and environmental impact associated with transition metals. nih.govrsc.org These methods often rely on the use of organic catalysts or reagents to promote the desired transformations.

One notable metal-free approach is the DBU-promoted regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes. rsc.org This method allows for the efficient synthesis of isoxazoles, even with substrates containing unprotected phenolic hydroxyl groups. rsc.org Hypervalent iodine reagents have also been utilized in the metal-free synthesis of isoxazoles via a [3+2]-cycloaddition reaction of in situ generated nitrile oxides with alkynes. arkat-usa.org

Furthermore, metal-free C-H bond functionalization strategies have been developed. For example, the reaction of ketones with tert-butyl nitrite, followed by a 1,3-dipolar cycloaddition with alkynes, provides a metal-free route to isoxazole derivatives. organic-chemistry.org

Green Chemistry Principles in Isoxazole Synthesis

The synthesis of isoxazole derivatives has increasingly adopted green chemistry principles to mitigate environmental impact and enhance safety. nih.goveurekaselect.com These strategies focus on improving reaction efficiency, minimizing waste, and utilizing less hazardous substances. nih.goveurekaselect.com Traditional synthesis methods for isoxazoles often face challenges such as long reaction times, harsh conditions, and the use of toxic solvents. mdpi.com To overcome these limitations, environmentally friendly techniques like microwave-assisted and ultrasound-assisted synthesis have been developed. mdpi.combohrium.com

Microwave irradiation is a notable green technique that can significantly accelerate the rate of reaction, leading to higher selectivity and improved product yields compared to conventional heating methods. nih.goveurekaselect.comresearchgate.net For instance, the synthesis of isoxazole derivatives from chalcones and hydroxylamine hydrochloride, which typically takes 6-8 hours with conventional heating for a 58-69% yield, can be completed in just 6-10 minutes with yields of 67-82% using microwave irradiation. researchgate.net

Sonochemistry, or the use of ultrasound, represents another powerful green alternative. mdpi.com Ultrasound-assisted methods facilitate efficient cyclization, cross-coupling, and multicomponent reactions for isoxazole synthesis. mdpi.com This technique enhances reaction kinetics, reduces energy consumption, and often allows for the use of green solvents or catalysts. mdpi.com Key advantages include shorter reaction times, higher atom economy, and simpler operational procedures. mdpi.com

The principles of green chemistry also emphasize the use of safer, eco-friendly solvents and catalysts. bohrium.com Water-mediated reactions have been explored for isoxazole synthesis, avoiding the need for hazardous organic solvents. mdpi.combohrium.com Furthermore, solvent-free synthesis, often coupled with recyclable heterogeneous catalysts like nano-titania-supported sulphonic acid, has proven effective. bohrium.com These approaches not only reduce environmental pollution but also align with the sustainable development goals of the pharmaceutical industry by producing molecules with minimal toxicity. bohrium.com

Table 1: Comparison of Conventional and Green Synthesis Methods for Isoxazoles

| Feature | Conventional Heating Method | Microwave Irradiation Method |

|---|---|---|

| Reaction Time | 6-8 hours | 6-10 minutes |

| Product Yield | 58-69% | 67-82% |

| Energy Consumption | High | Low |

| Solvent Use | Often requires organic solvents | Can be performed with safer solvents or solvent-free |

Synthesis of Key Precursors and Intermediates for Functionalization

The construction of the isoxazole ring and the introduction of various functional groups rely on the synthesis of specific precursors and intermediates. A versatile and widely used precursor for functionalized isoxazoles is the β-enamino diketone. nih.gov This compound serves as an excellent 1,3-dielectrophilic system, allowing for greater control over regioselectivity in cyclocondensation reactions with hydroxylamine. nih.gov

Another significant class of precursors includes α,β-unsaturated carbonyl compounds, such as chalcones, which can react with hydroxylamine hydrochloride to form the isoxazole ring. researchgate.net Similarly, 1,3-dicarbonyl compounds are classic starting materials for the Claisen isoxazole synthesis, though this method can suffer from poor regioselectivity. nih.gov

For 1,3-dipolar cycloaddition reactions, a primary route to isoxazoles, the key intermediate is a nitrile oxide. nih.govnih.gov Nitrile oxides are typically generated in situ from precursors like aldoximes, hydroximoyl bromides, or trifluoroacetohydroximoyl chloride. nih.gov These highly reactive intermediates then readily react with dipolarophiles, such as alkynes or alkenes, to form the isoxazole or isoxazoline (B3343090) ring, respectively. nih.govnih.gov Terminal alkynes are particularly common reaction partners for nitrile oxides, leading to 3,5-disubstituted isoxazoles. nih.govorganic-chemistry.org

Other important precursors that enable diverse substitution patterns on the isoxazole ring include:

Propargylic alcohols: These can be used in reactions with N-protected hydroxylamines or can undergo transformations to form α-iodo enones, which then cyclize to form isoxazoles. nih.govresearchgate.net

β-Ketonitriles: Reaction with hydroxylamine provides a direct route to 3-aminoisoxazoles. nih.gov

Cyclopropyl oximes: These can undergo ring-opening and intramolecular nucleophilic vinylic substitution to yield substituted isoxazoles. nih.gov

Table 2: Key Precursors and Intermediates in Isoxazole Synthesis

| Precursor/Intermediate | Synthetic Route | Resulting Isoxazole Type |

|---|---|---|

| β-Enamino Diketones | Cyclocondensation with hydroxylamine | Polyfunctionalized isoxazoles |

| Chalcones (α,β-Unsaturated Carbonyls) | Reaction with hydroxylamine hydrochloride | Substituted isoxazoles |

| Aldoximes / Hydroximoyl Halides | In situ generation of nitrile oxides followed by 1,3-dipolar cycloaddition | 3,5-Disubstituted or 3,4,5-Trisubstituted isoxazoles |

| Terminal Alkynes | 1,3-Dipolar cycloaddition with nitrile oxides | 3,5-Disubstituted isoxazoles |

| Propargylic Alcohols | Reaction with hydroxylamine derivatives or via α-iodo enones | 5-, 3-, and 3,5-substituted isoxazoles |

Regioselective Synthesis of Substituted Isoxazole Derivatives

Achieving regioselectivity—the control over the placement of substituents on the isoxazole ring—is a critical challenge in isoxazole synthesis. The classic Claisen condensation of a 1,3-dicarbonyl compound with hydroxylamine often results in a mixture of regioisomers with poor selectivity. nih.gov Modern synthetic methodologies have been developed to overcome this limitation and provide precise control over the substitution pattern.

One of the most effective strategies for regiochemical control is the use of β-enamino diketones as precursors. nih.gov By carefully selecting the reaction conditions, such as the solvent, the presence of a base like pyridine, or a Lewis acid carbonyl activator like BF₃, it is possible to direct the cyclocondensation reaction with hydroxylamine to selectively produce different regioisomers, including 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles. nih.gov The structure of the β-enamino diketone itself also plays a crucial role in determining the regiochemical outcome. nih.gov

The 1,3-dipolar cycloaddition of nitrile oxides with unsymmetrical alkynes is another cornerstone of regioselective isoxazole synthesis. nih.gov Copper(I)-catalyzed procedures are particularly effective, enabling the convenient one-pot synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides. nih.govorganic-chemistry.org This method is highly reliable and works for a wide scope of reactants. organic-chemistry.org

Other advanced methods for achieving regioselectivity include:

Vinylphosphonates with Leaving Groups: Using vinylphosphonates that have a leaving group (like bromine) in the α or β position allows for the controlled synthesis of 3,5- and 3,4-disubstituted isoxazoles. rsc.org

Reactions with Propargylic Alcohols: A method involving propargyl alcohols, N-iodosuccinimide (NIS), and N-tert-butyl hydroxylamine hydrochloride allows for the regioselective synthesis of 5-, 3-, and 3,5-substituted isoxazoles. researchgate.net

Tandem Synthesis from Alkynes: A tandem reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with iodine and then hydroxylamine, yields 3,5-disubstituted isoxazoles with high regioselectivity. organic-chemistry.org

These methodologies provide chemists with powerful tools to construct specifically substituted isoxazole cores, which is essential for developing compounds with tailored chemical and biological properties. nih.gov

Table 3: Methods for Regioselective Isoxazole Synthesis

| Method | Precursors | Regioisomeric Outcome |

|---|---|---|

| Controlled Cyclocondensation | β-Enamino diketones, Hydroxylamine | 3,4-disubstituted, 4,5-disubstituted, or 3,4,5-trisubstituted |

| Copper(I)-Catalyzed Cycloaddition | Terminal alkynes, Aldoximes | 3,5-disubstituted |

| Reaction of Vinylphosphonates | Vinylphosphonates with leaving groups, Nitrile oxides | 3,4- and 3,5-disubstituted |

Chemical Reactivity and Transformations of 1 Isoxazol 3 Yl Ethanone Analogues

Functional Group Interconversions on the Ethanone (B97240) Moiety

The ethanone unit, consisting of a carbonyl group and an adjacent methyl group, is a prime site for various functional group interconversions. These reactions are fundamental in modifying the structure and properties of isoxazole (B147169) derivatives.

Oxidative Reactions of the Acetyl Group

The acetyl group of aryl alkyl ketones can undergo oxidation. A notable transformation is the Willgerodt–Kindler reaction, which converts aryl alkyl ketones into the corresponding amides or thioamides. wikipedia.orgorganic-chemistry.org This reaction involves heating the ketone with ammonium (B1175870) polysulfide (Willgerodt reaction) or with sulfur and a secondary amine like morpholine (B109124) (Willgerodt-Kindler modification). wikipedia.orgwikipedia-on-ipfs.org The net effect is the migration of the carbonyl function to the terminal carbon of the alkyl chain and its conversion to an amide or thioamide, which can be subsequently hydrolyzed to a carboxylic acid. wikipedia.org

The reaction proceeds through a complex mechanism involving the formation of an enamine or imine, followed by reaction with sulfur and a series of rearrangements. wikipedia.orgorganic-chemistry.org

Table 1: Representative Willgerodt-Kindler Reaction

| Starting Material | Reagents | Product |

| Acetophenone (B1666503) | 1. Sulfur, Morpholine, Heat2. H₂O, H⁺ | 2-Phenylacetamide |

This table illustrates the general transformation of an acetyl group under Willgerodt-Kindler conditions, for which 1-(Isoxazol-3-yl)ethanone analogues would be suitable substrates.

Reductive Transformations of the Ketone Functionality

The ketone functionality of this compound is readily susceptible to reduction, typically yielding the corresponding secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and commonly used reducing agent for this transformation, converting ketones to alcohols efficiently. chemguide.co.uknih.gov The reaction is generally carried out in an alcoholic solvent such as methanol (B129727) or ethanol. chemguide.co.uk

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the BH₄⁻ complex onto the electrophilic carbonyl carbon. chemguide.co.uk This initial step forms an alkoxide intermediate, which is subsequently protonated by the solvent or during an aqueous workup to yield the final alcohol product. chemguide.co.uk

Table 2: Reduction of an Isoxazole Ketone Analogue

| Substrate | Reagent | Product | Yield |

| 4-Methyl-5-phenylisoxazole-3-yl ketone (analogue) | NaBH₄ | 1-(4-Methyl-5-phenylisoxazol-3-yl)ethanol | 70% (as part of a multi-step synthesis) researchgate.net |

Data based on the reduction of a similar ketone functionality shown in a synthetic scheme. researchgate.net

This reduction is a key step in the synthesis of more complex molecules, as the resulting hydroxyl group can be further functionalized. myskinrecipes.com

Nucleophilic Substitution Reactions Involving the Ethanone Unit

The ethanone unit can be involved in nucleophilic substitution reactions, primarily after activation of the α-carbon (the methyl group).

Alpha-Halogenation: Ketones with α-hydrogens can undergo halogenation (with Cl₂, Br₂, or I₂) at the alpha position under acidic conditions. libretexts.orglibretexts.orgopenstax.org The reaction proceeds through an enol intermediate. libretexts.orgopenstax.org The acid catalyzes the formation of the enol, which then acts as a nucleophile, attacking the halogen. chemistrysteps.com This initial halogenation is the rate-determining step. openstax.org The resulting α-halo ketone is a versatile intermediate. chemistrysteps.com

Subsequent Substitution: The halogen atom in an α-halo ketone is a good leaving group, making the compound susceptible to Sₙ2 reactions with various nucleophiles. chemistrysteps.com This allows for the introduction of a wide range of functional groups at the α-position. For instance, α-bromo ketones can be used to synthesize α,β-unsaturated ketones via an elimination reaction, often using a base like pyridine. openstax.org

Reactions Involving the Isoxazole Ring System

The isoxazole ring, while aromatic, possesses unique reactivity due to the presence of the weak N-O bond, making it susceptible to ring-opening reactions under various conditions.

Ring Opening Reactions and Rearrangements

The cleavage of the N-O bond is a characteristic reaction of the isoxazole ring, leading to versatile intermediates that can be trapped or can rearrange to form new heterocyclic or acyclic structures.

Reductive Cleavage: Catalytic hydrogenation is a common method for cleaving the N-O bond in isoxazoles. This reduction typically leads to the formation of β-amino enones.

Base- or Nucleophile-Induced Opening: Some isoxazoles, particularly those with electron-withdrawing groups, can undergo ring-opening upon treatment with a base. This can lead to the formation of various products depending on the substrate and reaction conditions. For example, substituted isoxazoles can be transformed into functionalized pyrroles and pyridines through transition metal-catalyzed ring-opening and annulation processes. acs.orgcolab.ws

Electrophilic Ring-Opening: A notable example is the ring-opening fluorination of isoxazoles using an electrophilic fluorinating agent like Selectfluor. researchgate.netacs.org This reaction proceeds via electrophilic attack on the isoxazole, followed by N–O bond cleavage to yield α-fluorocyanoketones. researchgate.net This method is valued for its mild conditions and tolerance of various functional groups. researchgate.netacs.org

Table 3: Ring-Opening Fluorination of Isoxazole Analogues researchgate.net

| Isoxazole Substrate (C5-Substituent) | Product (α-fluorocyanoketone) | Yield |

| Phenyl | 2-cyano-2-fluoro-1-phenylpropan-1-one | Good |

| p-Tolyl | 2-cyano-2-fluoro-1-(p-tolyl)propan-1-one | Good |

| Biphenyl | 1-(biphenyl-4-yl)-2-cyano-2-fluoropropan-1-one | Good |

This reaction requires a substituent at the C4-position for successful ring-opening fluorination. acs.org

C-H Activation and Functionalization of the Isoxazole Core

Direct functionalization of the C-H bonds of the isoxazole ring is a powerful strategy for elaborating its structure. However, isoxazoles are generally electron-deficient heterocycles, which makes classical electrophilic aromatic substitution (SₑAr) challenging due to the ring's low nucleophilicity. nanobioletters.comwikipedia.orgmsu.edu

Despite this, functionalization is achievable:

Directed Metalation: The presence of a directing group can facilitate deprotonation at a specific position on the isoxazole ring, followed by quenching with an electrophile. Lateral metalation, for instance, uses a substituent to direct lithiation to an adjacent position, enabling the introduction of various functional groups. nih.gov

Transition Metal-Catalyzed C-H Activation: Modern synthetic methods have enabled the direct C-H functionalization of isoxazoles. For instance, rhodium(III)-catalyzed ortho C-H alkynylation has been developed using a hypervalent iodine reagent, showcasing a method for direct C-C bond formation on the isoxazole core. researchgate.net These reactions often rely on the isoxazole itself or an attached group to direct the metal catalyst to a specific C-H bond. researchgate.net

While direct electrophilic substitution on the isoxazole core of this compound is difficult, these more advanced methods provide pathways for its C-H functionalization. nanobioletters.com

Derivatization and Hybridization Strategies of this compound Analogues

The structural framework of this compound serves as a versatile scaffold in medicinal chemistry, amenable to a variety of derivatization and hybridization strategies. These modifications are primarily aimed at exploring and expanding the pharmacological potential of the isoxazole core by introducing new functional groups or combining it with other bioactive moieties. The presence of a reactive ketone group and the stable isoxazole ring allows for targeted chemical transformations to generate diverse molecular architectures.

Condensation Reactions for Chalcone (B49325) Synthesis

A prominent derivatization strategy involves the acetyl group of this compound analogues, which readily participates in base-catalyzed condensation reactions. The Claisen-Schmidt condensation, in particular, is widely employed to synthesize isoxazole-chalcone hybrids. In this reaction, the ketone (an acetophenone derivative) reacts with a substituted aldehyde in the presence of a base, such as sodium hydroxide, to form an α,β-unsaturated ketone, known as a chalcone. This chalcone bridge effectively links the isoxazole ring to another aryl or heteroaryl system, creating a larger, conjugated molecule.

Researchers have synthesized series of these isoxazole-chalcone conjugates and evaluated their biological activities. For instance, a series of isoxazole-chalcone hybrids were prepared by reacting substituted acetophenones with isoxazole aldehydes. Several of the resulting compounds demonstrated significant cytotoxic activity against various human cancer cell lines. The presence of a 3,4,5-trimethoxyphenyl group, a structural feature of the tubulin polymerization inhibitor combretastatin (B1194345) A-4, was noted in compounds with potent activity.

| Compound | Substituent on Chalcone Moiety | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 14b | 3,4,5-trimethoxyphenyl | MCF-7 (Breast) | 3.92 | |

| 14e | 3,4,5-trimethoxyphenyl | MCF-7 (Breast) | 3.11 | |

| 14i | 3,4,5-trimethoxyphenyl | MCF-7 (Breast) | 3.12 | |

| 14a | 3,4,5-trimethoxyphenyl | DU-145 (Prostate) | Potent Activity | |

| 14j | 3,4,5-trimethoxyphenyl | DU-145 (Prostate) | Potent Activity |

Molecular Hybridization with Other Heterocycles

Molecular hybridization involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic biological activity. The this compound scaffold is an excellent candidate for this approach.

Isoxazole-Pyrazole Hybrids: The α,β-unsaturated ketone functionality of the isoxazole-chalcone derivatives serves as a versatile intermediate for further cyclization reactions. For example, reaction of these chalcones with aryl hydrazines can yield 5-(tert-butyldimethylsiloxymethyl)-3-(1,5-diaryl-4,5-dihydropyrazol-3-yl)isoxazoles, effectively creating a novel isoxazole-pyrazoline hybrid system.

Isoxazole-Triazole Hybrids: The "click chemistry" paradigm, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for molecular hybridization. This strategy can be used to link an isoxazole-containing fragment to another molecule via a stable 1,2,3-triazole linker. For example, a compound featuring a 6-fluorobenzo[d]isoxazol moiety attached to a piperidine (B6355638) ring was first converted to an azide (B81097) intermediate. This intermediate was then reacted with propargyl alcohol using a click chemistry approach to yield the final isoxazole-triazole hybrid, 1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone.

Isoxazole Ring Transformation

A more advanced derivatization strategy utilizes the isoxazole ring itself as a synthetic precursor for other heterocyclic systems. The weak N-O bond of the isoxazole can be cleaved under specific conditions, leading to ring-opening and subsequent transformation. A notable example is the molybdenum hexacarbonyl-mediated ring expansion of isoxazole derivatives into pyridones.

In this method, methyl 2-(isoxazol-5-yl)-3-oxopropanoates, which can be synthesized from isoxazole precursors, undergo a reductive ring opening when treated with Mo(CO)₆ in the presence of water. This process generates an enamine intermediate which subsequently cyclizes to form highly substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates (4-pyridones). This transformation highlights the utility of the isoxazole as a stable synthon for more complex heterocyclic structures.

| Starting Isoxazole Precursor | Resulting 4-Pyridone Product | Yield (%) | Reference |

|---|---|---|---|

| Methyl 2-(3-(4-chlorophenyl)isoxazol-5-yl)-3-oxobutanoate | Methyl 6-(4-chlorophenyl)-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate | 68 | |

| Methyl 2-(3-(4-methoxyphenyl)isoxazol-5-yl)-3-oxobutanoate | Methyl 6-(4-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate | 75 | |

| Methyl 3-oxo-2-(3-phenylisoxazol-5-yl)butanoate | Methyl 2-methyl-4-oxo-6-phenyl-1,4-dihydropyridine-3-carboxylate | 70 | |

| Methyl 2-(3-(4-fluorophenyl)isoxazol-5-yl)-3-oxobutanoate | Methyl 6-(4-fluorophenyl)-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate | 72 |

These derivatization and hybridization strategies demonstrate the chemical versatility of the this compound core, enabling the synthesis of a wide array of new chemical entities for further investigation in drug discovery and materials science.

Advanced Characterization and Computational Studies

Spectroscopic Analysis in Structural Elucidation of Isoxazole (B147169) Derivatives

Spectroscopic techniques are fundamental tools for the structural determination of newly synthesized isoxazole derivatives. Methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide complementary information to unequivocally confirm the chemical structure of these compounds. researchgate.net

¹H and ¹³C NMR Spectroscopy: NMR is crucial for mapping the carbon-hydrogen framework. In isoxazole derivatives, the chemical shift of the proton on the isoxazole ring (H-4) can be a key parameter for distinguishing between isomers. unifi.itsciarena.com For instance, in one study, the isoxazole ring proton resonated as a singlet at 6.47 ppm, while methylene (B1212753) group protons attached to the ring appeared as a singlet at 4.72 ppm. sciarena.com The electronic effects of substituents on the isoxazole ring directly influence the chemical shifts of the ring's protons and carbons. unifi.it Characterization of novel isoxazole derivatives consistently involves detailed analysis of both ¹H and ¹³C NMR spectra to assign all proton and carbon signals. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule. Characteristic absorption bands for isoxazole derivatives include peaks corresponding to C-H, C=C, and N-O stretching vibrations. researchgate.net For example, a 3,5-disubstituted isoxazole showed a characteristic isoxazole ring absorption at 1605 cm⁻¹. unifi.it

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the compounds. The molecular ion peak [M+] or protonated molecular ion peak [M+H]⁺ confirms the molecular formula of the synthesized isoxazole derivative. researchgate.netnih.gov

A summary of typical spectroscopic data for isoxazole derivatives is presented below.

| Spectroscopic Technique | Observed Feature | Typical Range/Value | Reference |

| ¹H NMR | Isoxazole Ring Proton (H-4) | 6.29 - 6.59 ppm (singlet) | unifi.itsciarena.com |

| Methyl Group Protons (attached to ring) | ~2.48 ppm (singlet) | unifi.it | |

| Methylene Group Protons (attached to ring) | ~4.72 - 5.19 ppm (singlet) | sciarena.com | |

| ¹³C NMR | Isoxazole Ring Carbons | 97.8 - 165.9 ppm | sciarena.com |

| IR Spectroscopy | Isoxazole Ring Vibration | ~1605 cm⁻¹ | unifi.it |

| N-O Stretching | ~1405 cm⁻¹ | researchgate.net | |

| Mass Spectrometry | Molecular Ion Peak | Corresponds to calculated molecular weight | researchgate.netnih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. For complex isoxazole derivatives, single-crystal X-ray diffraction analysis provides definitive proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. This technique was employed to confirm the structure of 1-(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone (B97240), providing crucial data on its solid-state conformation. researchgate.net The resulting crystal structure data allows for further computational analysis, such as Hirshfeld surface analysis, to investigate intermolecular contacts within the crystal lattice. researchgate.net

Thermal Analysis Techniques in Isoxazole Compound Research

Thermal analysis methods, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase behavior of isoxazole compounds. These techniques are important for understanding the material's properties under thermal stress. For example, the thermal stability of a fluorinated benzisoxazole derivative was analyzed using TGA and DSC to determine its decomposition temperature and melting point. researchgate.net Research into energetic materials has also utilized these techniques to assess the thermal stability of trinitromethyl-functionalized isoxazoles, a key factor in their potential application. researchgate.net

Computational Chemistry and Molecular Modeling

Computational methods are increasingly used to complement experimental data, providing deeper insights into the behavior of isoxazole derivatives at a molecular level. These in silico studies help in understanding reaction mechanisms, predicting biological activity, and assessing the stability of molecular complexes.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. connectjournals.com This method is widely applied in drug discovery to screen for potential inhibitors and to understand the molecular basis of ligand-receptor interactions. nih.govacs.org Studies on isoxazole derivatives have used molecular docking to investigate their binding modes with various biological targets, including:

Cyclooxygenase (COX) Enzymes: Docking studies revealed that the substitution pattern on the phenyl rings of isoxazole-carboxamide derivatives influences their binding interactions within the active site of COX-1 and COX-2 enzymes. nih.govnih.gov

Carbonic Anhydrase (CA): In silico screening of isoxazole derivatives against carbonic anhydrase identified key interactions, such as hydrogen bonds with residues like His119 and His94, which are crucial for binding affinity. acs.orgnih.gov

Cytochrome P450 (CYP450) Enzymes: Docking studies of novel isoxazole derivatives showed good binding affinity to several CYP450 enzymes, suggesting their potential as inhibitors. tandfonline.com

AMPA Receptors: Docking has been used to investigate the binding of isoxazole derivatives to the α-amino-3-hydroxyl-5-methyl-4-isoxazole propionic acid (AMPA) receptor, a target for neurological disorders. mdpi.com

The table below summarizes docking results for various isoxazole derivatives against different protein targets.

| Isoxazole Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Score (kcal/mol) | Reference |

| Isoxazole-Carboxamides | COX-2 | Tyr385, Arg513, Ser530 | Not specified | nih.gov |

| (E)-4-(Arylmethylene)-3-propylisoxazol-5(4H)-one | Carbonic Anhydrase | His119, His94, Thr199, Leu198 | -15.94 (S-score) | nih.gov |

| 3,4-substituted phenyl isoxazoles | CYP1A2 | Not specified | -8.9 to -10.4 | tandfonline.com |

| Tetrahydroisoquinolines | AMPA Receptor (1FTL) | Not specified | -33.82 to -55.88 | mdpi.com |

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of ligand-receptor complexes over time, providing insights into their stability and conformational changes. frontiersin.orgnih.gov By simulating the movements of atoms, MD can validate the stability of binding poses obtained from molecular docking. nih.gov

A key metric used to assess stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure. A stable RMSD plot over the simulation time suggests that the ligand remains securely bound within the receptor's active site. acs.org MD simulations of isoxazole derivatives complexed with the AMPA receptor showed that the systems retained stability over a 100 ns simulation, with the ligands remaining stably bound in the binding site. mdpi.com Similarly, simulations of isoxazole derivatives with carbonic anhydrase were used to calculate binding free energies and confirm the stability of the docked poses. acs.org

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions. researchgate.netrsc.org These calculations can determine the geometries of transition states and intermediates, as well as the activation energies associated with different reaction pathways. mdpi.com

For isoxazole chemistry, these methods have been applied to:

Photoisomerization Reactions: The mechanisms for the photochemical transformation of 3,5-dimethylisoxazole (B1293586) have been determined using CASSCF and MP2-CAS methods, identifying the most favorable reaction pathways. nih.govrsc.org

Cycloaddition Reactions: DFT calculations at the B3LYP/6-31G(d) level have been used to study the reaction mechanism of 1,3-dipolar cycloadditions to form pyrazole (B372694) and isoxazole derivatives. tandfonline.com

Electronic Properties: DFT has been used to estimate the UV/Visible absorption spectra of isoxazole derivatives and analyze their HOMO-LUMO energy gaps, which relate to their electronic properties and reactivity. researchgate.net

These computational approaches provide a theoretical framework that complements experimental findings, enabling a more profound understanding of the chemical and biological properties of isoxazole compounds. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Isoxazole Systems

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to identify a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For isoxazole systems, 3D-QSAR models have been effectively employed to understand the structural requirements for their biological activities and to predict the potency of new derivatives. These studies are crucial in medicinal chemistry for designing more effective therapeutic agents. nih.gov

One study focused on a series of isoxazole derivatives as Farnesoid X receptor (FXR) agonists, which are potential treatments for non-alcoholic fatty liver disease. mdpi.com To explore the relationship between the molecular structure and the agonistic activity, 3D-QSAR models, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed. mdpi.com These models demonstrated strong predictive ability, as indicated by their statistical parameters. mdpi.com

The contour maps generated from these models revealed critical structural features for the agonistic activity of these isoxazole derivatives. Specifically, the presence of a hydrophobic group at the R2 position and an electronegative group at the R3 position of the isoxazole core was found to be crucial for their activity. mdpi.com

Another QSAR study was conducted on isoxazole-piperazine derivatives to investigate their anticancer activity against various cell lines. researchgate.net The results indicated the importance of different molecular descriptors for activity against different cancer cell lines. For the MCF-7 cell line, the first-order molecular connectivity index was significant. For the Huh-7 cell line, the second-order molecular connectivity index was important. For the Mahlavu cell line, the Lowest Unoccupied Molecular Orbital (LUMO) and the Randic topological index were key descriptors in describing the anticancer activity. researchgate.net

Furthermore, QSAR models have been developed for newer 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles to correlate their structure with anti-inflammatory activity. A strong correlation was found between the observed and predicted anti-inflammatory activity, indicating the development of a robust QSAR model. nih.gov

The table below summarizes the statistical validation parameters for a 3D-QSAR study on isoxazole derivatives as FXR agonists. mdpi.com

| Model | q² | r² | r²pred |

| CoMFA | 0.664 | 0.960 | 0.872 |

| CoMSIA | 0.706 | 0.969 | 0.866 |

q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; r²pred: predictive correlation coefficient for the external test set.

Predictive Modeling for Pharmacokinetic Profiles

Predictive modeling, particularly through in silico methods, plays a vital role in the early stages of drug discovery by assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. ekb.egnih.gov This approach helps in identifying candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. Several studies have utilized these predictive models to evaluate the pharmacokinetic profiles of various isoxazole derivatives. researchgate.netresearchgate.net

In silico ADME predictions for a series of novel enantiopure imidazo-isoxazole derivatives were performed to assess their drug-likeness and pharmacokinetic parameters. researchgate.net The results suggested that these compounds are likely to have good absorption from the gastrointestinal tract and that their transport across the blood-brain barrier (BBB) may not be compromised. researchgate.net Furthermore, it was predicted that these compounds are not substrates for P-glycoprotein (P-gp), which is an efflux pump that can contribute to multidrug resistance in tumor cells. researchgate.net

In another study, the SwissADME database was used to evaluate the physicochemical and pharmacokinetic properties of newly synthesized isoxazole derivatives. frontiersin.org The predictions indicated that most of the synthesized compounds would have high gastrointestinal (GI) absorption. frontiersin.org It was also predicted that certain derivatives could cross the BBB. frontiersin.org A key aspect of drug metabolism is the interaction with cytochrome P450 (CYP) enzymes. The predictive modeling suggested that some of the isoxazole derivatives could act as inhibitors of specific CYP subtypes, such as CYP2C19 and CYP2C9. frontiersin.org

Similarly, an in silico ADME assessment of isoxazole derivatives of silatrane (B128906) revealed that the mono-adducts possess drug-like properties that adhere to Lipinski's rule of five. researchgate.net This rule is a guideline to evaluate drug-likeness and to determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

The pharmacokinetic profiles of quinoxaline-isoxazole-piperazine conjugates were also assessed using in silico tools. nih.gov The results showed that the potent compounds followed Lipinski, Veber, Egan, and Muegge rules without any deviation, suggesting good oral bioavailability. nih.gov

The following table provides a summary of the predicted pharmacokinetic properties for a selection of isoxazole derivatives from a representative study. frontiersin.org

| Compound | GI Absorption | BBB Permeant | CYP2C9 inhibitor | CYP2C19 inhibitor | Lipinski's Rule of Five Violations |

| Compound 1 | High | Yes | No | No | 0 |

| Compound 2 | High | Yes | No | Yes | 0 |

| Compound 3 | High | No | No | No | 0 |

| Compound 4 | High | No | Yes | No | 0 |

| Compound 5 | High | No | No | Yes | 0 |

| Compound 6 | High | No | No | Yes | 0 |

| Compound 7 | Low | No | Yes | Yes | 0 |

| Compound 8 | High | No | No | Yes | 0 |

Research Applications of 1 Isoxazol 3 Yl Ethanone and Its Isoxazole Analogues

Role as a Versatile Chemical Building Block for Complex Organic Architectures

1-(Isoxazol-3-yl)ethanone and its parent isoxazole (B147169) ring are recognized as highly versatile building blocks in organic synthesis. The stability of the isoxazole ring allows for extensive functionalization, while its latent functionalities provide pathways to diverse molecular structures. The weak nitrogen-oxygen bond within the isoxazole core is a key feature, as it can be selectively cleaved under specific reaction conditions, such as reduction or treatment with a base, making isoxazoles valuable synthetic intermediates.

The ketone functionality of this compound offers a reactive site for further chemical modifications, enabling the construction of more elaborate heterocyclic scaffolds. This adaptability has made isoxazole derivatives, including this compound, crucial starting points for creating complex molecules explored for applications ranging from pharmaceuticals to agrochemicals like herbicides and fungicides. Researchers utilize these building blocks to synthesize compounds with dormant functionalities that can be unmasked to reveal structures like γ-amino alcohols or 1,3-dicarbonyl compounds, demonstrating their utility in creating diverse organic architectures.

Medicinal Chemistry Research

The isoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological activities. This has led to intensive investigation into isoxazole analogues for various therapeutic applications.

Isoxazole derivatives are a significant class of compounds investigated for their antimicrobial properties against a wide range of pathogens, including bacteria and fungi. The isoxazole ring is a core component of several established antibiotic drugs, such as sulfisoxazole, cloxacillin, and dicloxacillin, highlighting its importance in this field.

Research has focused on synthesizing novel isoxazole analogues to combat drug-resistant microbes. Studies have shown that modifications to the isoxazole scaffold can significantly enhance antimicrobial efficacy. For instance, the introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to increase its antimicrobial activity. In one study, a series of 4-arylidene-isoxazole-5(4H)-ones were synthesized and showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with greater efficacy observed against E. coli. Another research effort synthesized novel isoxazole derivatives from chalcones and found them to possess significant antimicrobial activity.

Table 1: Examples of Isoxazole Analogues in Antimicrobial Research

| Compound Class | Target Microorganisms | Key Findings | Reference(s) |

|---|---|---|---|

| 4-arylidene-isoxazole-5(4H)-ones | Staphylococcus aureus, Escherichia coli | Compounds demonstrated good antibacterial activity, particularly against E. coli. | |

| Thiophene-substituted isoxazoles | General bacteria and fungi | The thiophene moiety was found to enhance the antimicrobial properties of the isoxazole ring. |

Isoxazole analogues have been extensively explored for their potential as anti-inflammatory agents. Several isoxazole-containing drugs, including Parecoxib and Valdecoxib, are known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Research has demonstrated that isoxazole derivatives can exert potent anti-inflammatory effects comparable to or exceeding those of established drugs. For example, a series of newly synthesized isoxazole derivatives, evaluated using the carrageenan-induced rat paw edema model, showed significant anti-inflammatory activity. Compounds TPI-7 and TPI-13 from this series were identified as the most active, an effect attributed to the presence of a para-methoxy group. In another study, certain 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles (compounds I3, I5, I6, and I11) displayed significant anti-inflammatory activity when compared to the standard drug, Diclofenac sodium. The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators like COX and lipoxygenase (LOX), which are involved in the production of prostaglandins (B1171923) and leukotrienes.

The isoxazole scaffold is a prominent feature in the design of novel anticancer agents due to its ability to interact with various biological targets involved in cancer progression. Isoxazole derivatives have been shown to inhibit the proliferation of numerous cancer cell lines and induce apoptosis (programmed cell death).

One area of research involves modifying natural products with isoxazole moieties to enhance their anticancer effects. For instance, a hybrid molecule combining a trimethoxyphenyl group with an isoxazole ring demonstrated cytotoxic activity against several cancer cell lines, including cervical (HeLa), lung (A549), and breast (MCF7) cancer cells. Another study synthesized a series of 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives designed as inhibitors of heat shock protein 90 (HSP90). Several of these compounds, notably isoxazoles 4, 7, 8, 9, and 11, showed significant pro-apoptotic activity in human erythroleukemic K562 cells. The versatility of the isoxazole ring allows for the creation of diverse structures that can target different pathways in cancer cells, making it a valuable core for developing new antineoplastic therapies.

Table 2: Selected Isoxazole Derivatives with Anticancer Activity

| Compound Series | Cancer Cell Line(s) | Mechanism/Effect | Reference(s) |

|---|---|---|---|

| Arylamino-isoxazolyl-2-propenone | HeLa, A549, MCF7, HCT116 | Cytotoxic activity | |

| 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives | K562, U251-MG, T98G | HSP90 inhibition, Induction of apoptosis |

The isoxazole ring is a key structural motif in the development of agents against mycobacteria and fungi. The rise of drug-resistant strains of Mycobacterium tuberculosis and pathogenic fungi has spurred the search for new therapeutic agents, with isoxazole derivatives showing significant promise.

In antitubercular research, isoxazoles have been identified as effective scaffolds. For example, a screening of isoxazole-containing molecules against M. tuberculosis (Mtb) FadD32, an essential enzyme in mycolic acid synthesis, identified 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) (M1) as a specific inhibitor. This compound was shown to curtail Mtb survival in infected macrophages and reduce the bacterial burden in a mouse model. Other studies have also produced isoxazole derivatives with anti-tubercular activity comparable to standard drugs.

In the realm of antifungal research, isoxazole derivatives have demonstrated efficacy against various pathogenic fungi, including Candida species. A novel series of isoxazole-based derivatives were evaluated for their anti-Candida potential, with two compounds, PUB14 and PUB17, displaying selective antifungal activity without harming beneficial microbiota like Lactobacillus sp. Another study reported that newly synthesized isoxazole and dihydroisoxazole (B8533529) derivatives were active against an azole-resistant mutant of Candida glabrata.

Isoxazole derivatives have been investigated for their effects on the central nervous system (CNS), including potential anticonvulsant and neuroprotective activities. The isoxazole ring is present in natural CNS agents like ibotenic acid and its derivatives.

The design of isoxazole-based compounds has led to the discovery of molecules with various CNS-related therapeutic effects. Research into isoxazole analogues has identified compounds that modulate key neurotransmitter systems. For instance, some derivatives act as antagonists for the dopamine (B1211576) D4 receptor or as modulators of the GABAA receptor, which are important targets in CNS disorders. The structural versatility of the isoxazole scaffold allows for the fine-tuning of properties to achieve desired effects on the CNS, making it a valuable platform for developing treatments for neurological and psychiatric conditions.

Enzyme Inhibitor Design and Evaluation

The isoxazole scaffold is a cornerstone in the design of enzyme inhibitors due to its versatile chemical properties and ability to engage in various non-covalent interactions with biological targets. Researchers have successfully designed and synthesized numerous isoxazole derivatives that exhibit potent inhibitory activity against a wide range of enzymes.

One area of focus has been the inhibition of urease and tyrosinase. Hybrid compounds linking dibenzazepine (B1670418) and isoxazole have been created and evaluated for this purpose. Several of these analogues demonstrated significant inhibitory potential against both enzymes. For instance, against the tyrosinase enzyme, analogues showed IC₅₀ values ranging from 4.32 ± 0.31 to 12.36 ± 0.48 μM. Against the urease enzyme, a different set of analogues exhibited potent inhibitory activities with IC₅₀ values between 3.67 ± 0.91 and 15.60 ± 0.18 μM. Kinetic studies revealed a competitive mode of inhibition for the most potent compounds against both enzymes.

Isoxazole derivatives have also been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation. In-vitro assays showed that newly synthesized isoxazole derivatives could inhibit both COX-1 and COX-2 enzymes. Similarly, isoxazole-based compounds have been designed as inhibitors for α-amylase and α-glucosidase, enzymes relevant to metabolic disorders. A novel series of imidazo-isoxazole derivatives were synthesized, with one compound, 5f, showing potent dual inhibition with IC₅₀ values of 26.67 ± 1.25 μM for α-amylase and 39.12 ± 1.83 μM for α-glucosidase. Enzyme kinetic studies identified this compound as a competitive inhibitor.

Furthermore, the isoxazole structure has been incorporated into novel inhibitors of xanthine (B1682287) oxidase (XO), a key enzyme in the production of uric acid. By combining indole (B1671886) and isoxazole motifs, researchers developed 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids. One derivative from this series displayed an IC₅₀ value of 0.13 μM, which was significantly more potent than the standard drug allopurinol (B61711) (IC₅₀ = 2.93 μM). Kinetic analysis showed this compound acts as a mixed-type inhibitor. The isoxazole ring's oxygen atom was found to form crucial hydrogen bonds with amino acid residues Ser876 and Thr1010 in the enzyme's active site.

Table 1: Enzyme Inhibition by Selected Isoxazole Analogues

| Enzyme | Compound/Analogue | IC₅₀ Value (μM) | Source(s) |

|---|---|---|---|

| Tyrosinase | Dibenzazepine-linked isoxazole (6a) | 4.32 ± 0.31 | |

| Urease | Dibenzazepine-linked isoxazole (6r) | 3.67 ± 0.91 | |

| α-Amylase | Imidazo-isoxazole (5f) | 26.67 ± 1.25 | |

| α-Glucosidase | Imidazo-isoxazole (5f) | 39.12 ± 1.83 | |

| Xanthine Oxidase | 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid (6c) | 0.13 |

Receptor Antagonism and Agonism Studies

The structural features of the isoxazole ring make it a valuable component in the development of ligands that can selectively bind to and modulate the activity of various biological receptors.

In the field of neuroscience, isoxazole analogues of sazetidine-A have been developed as selective partial agonists for the α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs). These compounds were found to be highly selective for the α4β2 subtype over α3β4-nAChRs and demonstrated favorable antidepressant profiles in preclinical models. Another example is 5-(4-piperidyl)isoxazol-3-ol (4-PIOL), a derivative of THIP (gaboxadol), which acts as a low-affinity, low-efficacy partial agonist of the GABA-A receptor. Its unique profile, where it can act as an antagonist in some systems and a high-efficacy partial agonist in others without causing receptor desensitization, makes it a subject of interest.

Isoxazole-4-carboxamide derivatives have been studied for their ability to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical in nociceptive transmission. Electrophysiological studies using the whole-cell patch clamp technique showed that these derivatives are potent inhibitors of AMPA receptor activity. Specifically, compounds designated CIC-1 and CIC-2 demonstrated an 8-fold and 7.8-fold inhibition of AMPA receptor currents, respectively, and significantly altered the biophysical gating properties of the receptor.

In cardiovascular research, isoxazole-containing compounds have been designed as dual-action receptor antagonists (DARAs). By merging structural elements from an angiotensin II type 1 (AT₁) receptor antagonist (irbesartan) and an endothelin A (ETₐ) receptor antagonist, researchers developed 2'-substituted N-3-isoxazolyl biphenylsulfonamides. These compounds potently block both AT₁ and ETₐ receptors, demonstrating a synergistic effect in hypertension models that is superior to the blockade of either receptor alone.

Table 2: Receptor Modulation by Selected Isoxazole Analogues

| Receptor | Compound/Analogue | Activity | Key Finding | Source(s) |

|---|---|---|---|---|

| α4β2 Nicotinic Acetylcholine Receptor | Sazetidine-A isoxazole analogues | Partial Agonist | Highly selective for α4β2 subtype with antidepressant profiles. | |

| AMPA Receptor | Isoxazole-4-carboxamide derivatives (CIC-1, CIC-2) | Inhibitor/Antagonist | Potent inhibition of AMPA receptor currents and alteration of gating properties. | |

| Angiotensin II Type 1 (AT₁) and Endothelin A (ETₐ) Receptors | N-3-isoxazolyl biphenylsulfonamides | Dual Antagonist | Potently blocks both receptors, showing synergistic antihypertensive effects. | |

| GABA-A Receptor | 5-(4-piperidyl)isoxazol-3-ol (4-PIOL) | Partial Agonist | Low-affinity, low-efficacy partial agonist with a complex modulatory profile. |

Multi-targeted Therapies and Personalized Medicine Approaches

The isoxazole scaffold is increasingly being utilized in the development of multi-targeted therapies, a strategy that holds significant promise for treating complex, polygenic diseases like cancer and neurodegenerative disorders. The ability to design isoxazole derivatives that can interact with multiple biological targets simultaneously is a key trend in modern drug discovery. This approach can lead to enhanced therapeutic efficacy and potentially overcome drug resistance mechanisms that often plague single-target agents.

The development of dual-action receptor antagonists, such as those targeting both AT₁ and ETₐ receptors, is a prime example of a multi-targeted approach using an isoxazole framework. Similarly, the design of hybrid molecules that inhibit multiple enzymes, such as urease and tyrosinase, showcases the versatility of isoxazole chemistry in creating multi-functional therapeutic agents.

In parallel, isoxazole-based drug discovery is aligning with the principles of personalized medicine. Personalized medicine aims to tailor treatment plans to individual patients based on their unique genetic and molecular profiles. Pharmacogenomics, a key aspect of this approach, uses an individual's genomic information to predict their response to a particular drug, including potential side effects and the optimal dosage. As our understanding of the genetic basis of diseases and drug metabolism deepens, there is potential to design isoxazole derivatives that are most effective for specific patient subpopulations. This could involve creating compounds that selectively target a protein variant present only in a subset of patients or avoiding interactions with metabolic enzymes that could lead to adverse effects in individuals with certain genetic makeups.

Agrochemical Research and Development

This compound and its analogues are important building blocks and active ingredients in the agrochemical sector. The isoxazole ring's stability and reactivity make it a valuable scaffold for the development of a wide range of pesticides, including herbicides, fungicides, and insecticides.

Isoxazole and its partially saturated form, isoxazoline (B3343090), are found in numerous commercial pesticides. These compounds often exhibit broad-spectrum activity against various agricultural pests. Research has focused on synthesizing novel isoxazole derivatives and evaluating their efficacy. For example, specific derivatives have been identified as potential insecticides for managing pests like the pulse beetle, Callosobruchus chinensis.

In herbicide development, isoxazole-containing compounds have been shown to inhibit protoporphyrinogen (B1215707) oxidase (Protox), a key enzyme in the porphyrin pathway of weeds. This mode of action leads to highly active herbicides with low toxicity profiles. The isoxazoline scaffold, in particular, has received significant attention in recent pesticide discovery, with numerous derivatives showing activity against various weeds and other pests. The simple synthesis and wide biological activity of isoxazoline compounds make them an attractive area for ongoing research in the quest for new and effective crop protection agents.

Table 3: Agrochemical Applications of Isoxazole Derivatives

| Application Type | Target | Example Compound/Derivative Class | Source(s) |

|---|---|---|---|

| Insecticide | Callosobruchus chinensis (Pulse Beetle) | Substituted phenyl isoxazole derivatives | |

| Insecticide | GABA-gated chloride channels | Isoxazoline-based insecticides | |

| Herbicide | Protoporphyrinogen oxidase (Protox) | 3-(substituted phenyl)isoxazole derivatives | |

| Fungicide | General fungal pathogens | Isoxazole-containing compounds |

Material Science Applications

The unique chemical structure of the isoxazole ring lends itself to applications beyond the life sciences, extending into the field of material science. Isoxazole derivatives are being investigated for their properties and potential uses in polymer chemistry, organic electronics, and the development of advanced materials like liquid crystals.

In polymer chemistry, isoxazole derivatives can be used as monomers to create polymers with novel properties. For example, 3,5-Dimethyl-4-vinylisoxazole can be polymerized to form materials with pendant isoxazole rings. More recently, research has focused on sustainable approaches, such as synthesizing poly(isoxazole)s from renewable biomass sources like vegetable oils and lignins through click chemistry reactions. This work contributes to the development of more environmentally friendly polymers.

The conjugated π-electron system of the isoxazole ring makes it suitable for applications in organic semiconductors. These materials are of interest for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. Isoxazole derivatives have been synthesized to create thermotropic liquid crystals, which exhibit ordered phases (mesophases) that are intermediate between a crystalline solid and an isotropic liquid. Furthermore, isoxazole-based compounds are being explored for their use in fluorescent materials and other organic electronics, highlighting the multidisciplinary significance of this heterocyclic scaffold.

Future Perspectives and Emerging Research Directions

Addressing Challenges in Isoxazole (B147169) Synthesis and Functionalization

While the synthesis of the isoxazole ring is well-established, significant challenges remain, particularly concerning regioselective functionalization and the development of more efficient, sustainable methods. rsc.orgnih.gov The isoxazole ring's stability allows for the manipulation of substituents, yet its N-O bond is susceptible to cleavage under certain basic or reducing conditions, posing a synthetic hurdle. researchgate.net

Key challenges and research directions include:

C-H Activation: Direct functionalization of the isoxazole ring's C-H bonds is a primary goal to avoid pre-functionalized starting materials and reduce synthetic steps. nih.gov Transition metal catalysis is a promising avenue, though challenges related to selectivity and potential ring decomposition persist. researchgate.netresearchgate.net

Regioselectivity: Controlling the substitution pattern on the isoxazole ring, especially in 1,3-dipolar cycloaddition reactions, can be difficult due to factors like activation energy and electronic effects. espublisher.com Developing new catalysts and reaction conditions to achieve higher regioselectivity is a critical area of focus. rsc.org

Green Chemistry Approaches: There is a growing emphasis on developing eco-friendly synthetic routes. This includes the use of greener solvents, milder reaction conditions, and catalysts that minimize waste and environmental impact. rsc.orgresearchgate.net

Novel Methodologies: Researchers are exploring new methods for isoxazole synthesis that allow for diverse functionalization and the creation of novel heterocyclic hybrids, moving beyond traditional condensation and cycloaddition reactions. researchgate.net

Exploration of Novel Bioactive Isoxazole Architectures

The isoxazole moiety is a "privileged structure" in drug discovery, and the exploration of novel molecular architectures containing this ring is a vibrant research area. nih.govmdpi.com The goal is to design compounds with enhanced potency, selectivity, and novel mechanisms of action against various diseases. rsc.orgnih.gov

Emerging trends involve the creation of complex hybrid molecules where the isoxazole ring is fused or linked to other pharmacologically important scaffolds. researchgate.net These unusual architectures can lead to high-affinity binding to multiple biological targets, opening doors for multi-targeted therapies. nih.govmdpi.com For instance, isoxazole-1,2,4-oxadiazole and isoxazole-mercaptobenzimidazole hybrids have shown potential anti-HIV and anti-inflammatory activities, respectively. researchgate.net Similarly, modifying natural products like curcumin (B1669340) and andrographolide (B1667393) with isoxazole rings has been shown to significantly boost their cytotoxic activity against cancer cell lines. mdpi.com

The antimicrobial potential of isoxazole derivatives is also being extensively explored to combat the critical issue of antibiotic resistance. researchgate.netnih.gov Fused isoxazole systems, such as pyrano[3,2-d]isoxazole and pyrazolo[4,3-d]isoxazole, are being investigated as powerful antimicrobial and antioxidant agents. nih.gov

Table 1: Bioactivity of Selected Novel Isoxazole Derivatives

| Derivative/Hybrid Structure | Target/Activity | Research Finding | Reference(s) |

|---|---|---|---|

| Isoxazole-Curcumin Derivative | Anticancer (Breast Cancer) | Showed significantly greater cytotoxicity against MCF-7 cells (IC₅₀ = 3.97 µM) compared to curcumin (IC₅₀ = 21.89 µM). | mdpi.com |

| Fused Isoxazoles (e.g., pyrano[3,2-d]isoxazole) | Antimicrobial (β-lactamase inhibitor) | Molecular docking studies affirmed a high binding propensity with essential β-lactamase proteins, suggesting potential to combat bacterial resistance. | nih.gov |

| Isoxazoline (B3343090) derivatives of Andrographolide | Anticancer | Exhibited significant cytotoxicity against HCT15, HeLa, and DU145 cancer cell lines. | mdpi.com |

| Isoxazole-1,2,4-oxadiazole hybrids | Anti-HIV | Identified as a class of compounds with potential anti-HIV activity. | researchgate.net |

Advanced Catalytic Systems for Isoxazole Transformations

The development of advanced catalytic systems is revolutionizing the synthesis and modification of isoxazoles. rsc.org Transition metal catalysis, in particular, has become an indispensable tool for achieving complex molecular transformations with high efficiency and selectivity. researchgate.net

Key areas of advancement include:

Transition Metal-Catalyzed Cycloadditions: Copper and palladium complexes are widely used to catalyze cycloaddition reactions for isoxazole synthesis. rsc.orgnih.gov These catalysts can improve reaction rates and control regioselectivity, which is often a challenge in thermal reactions. espublisher.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions enable the direct arylation and functionalization of the isoxazole ring at specific positions, providing a powerful method for building molecular complexity. researchgate.net

Switchable Catalysis: Emerging research focuses on "smart" catalytic systems that can be turned on or off in response to external stimuli like pH or temperature. nih.gov These systems, often based on Pickering emulsions or temperature-responsive polymers, offer precise control over reactions and can simplify catalyst recovery and reuse, aligning with green chemistry principles. nih.gov

Eco-Friendly Catalysts: Research into green catalysts, such as using fruit extracts as neoteric micellar media, aims to replace hazardous reagents and solvents, making isoxazole synthesis more sustainable. researchgate.net

Integration of Computational Design in Drug Discovery and Material Science

Computer-aided drug design (CADD) has become an integral part of modern medicinal chemistry, significantly accelerating the discovery of novel therapeutic agents based on the isoxazole scaffold. nih.govijprs.com These computational methods allow researchers to predict how molecules will behave, saving time and resources by prioritizing the most promising candidates for synthesis and testing. ijprs.com

Key computational approaches being applied to isoxazole research include:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target, such as a protein or enzyme. nih.gov For isoxazole derivatives, docking studies have been crucial in understanding their interactions with targets like β-lactamases and in rationalizing their antimicrobial activity. nih.govnih.gov